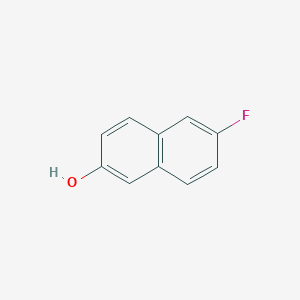

6-Fluoronaphthalen-2-OL

Vue d'ensemble

Description

Fluoro-substituted naphthalenes are a class of aromatic compounds incorporating fluorine atoms into the naphthalene ring system. These compounds exhibit unique physical, chemical, and electronic properties due to the presence of fluorine, which is highly electronegative. This class of compounds finds applications in materials science, pharmaceuticals, and organic electronics due to their modified reactivity, stability, and photophysical properties compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of fluoro-substituted naphthalenes, such as 6-Fluoronaphthalen-2-OL, involves various strategies, including direct fluorination, cross-coupling reactions, and the use of fluoro-containing building blocks. A notable method includes the Julia-Kocienski olefination followed by oxidative photocyclization to introduce fluoro substituents into the naphthalene core, offering a pathway to regiospecifically fluorinated polycyclic aromatic hydrocarbons (Banerjee et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of fluoro-substituted naphthalenes. These analyses reveal how fluorine atoms influence the planarity, electronic distribution, and intermolecular interactions within the crystalline solid state, providing insights into their chemical reactivity and physical properties (Thandra et al., 2020).

Chemical Reactions and Properties

Fluoro-substituted naphthalenes participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, where the fluorine atom's presence can direct the course of reactions and influence the reactivity of the compound. Their chemical properties are also marked by their ability to act as intermediates in the synthesis of complex organic molecules and materials (Xiao et al., 2003).

Physical Properties Analysis

The physical properties of fluoro-substituted naphthalenes, including melting points, boiling points, and solubility, are significantly affected by the incorporation of fluorine atoms. These compounds often exhibit enhanced thermal stability and solubility in organic solvents, attributes beneficial for their application in high-performance materials and chemical synthesis (Yang & Hay, 1993).

Chemical Properties Analysis

The chemical properties of fluoro-substituted naphthalenes are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing effect of the fluorine atom. This reactivity profile enables their use in various organic transformations and the synthesis of fluorinated analogs of biologically active compounds (Svensson et al., 2002).

Applications De Recherche Scientifique

1. Fluorescence Probes for Detecting and Imaging

- Application Summary: Naphthalene derivatives, such as 6-Fluoronaphthalen-2-OL, are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .

- Methods of Application: The techniques under investigation for photophysical properties are UV visible spectroscopy and fluorescence spectroscopy .

- Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .

2. Nonlinear Optical Activity

- Application Summary: Organic single crystals of 6-Fluoronaphthalen-2-OL derivatives are efficient NLO materials for frequency conversion, optical limiting, and optoelectronic applications .

- Methods of Application: The crystal was grown using a conventional method and its structure was analyzed using single crystal X-ray diffraction .

- Results or Outcomes: The material exhibits green emission in the emission spectrum and is suitable for device fabrication. It has strong third-order non-linear optical properties .

3. Material Science

- Application Summary: 6-Fluoronaphthalen-2-OL could potentially be explored for applications in material science, such as the development of new liquid crystals or organic light-emitting diodes (OLEDs).

4. Organic Synthesis

- Application Summary: The presence of a fluoro atom on the naphthalene ring suggests potential applications in organic synthesis as a versatile building block for the creation of more complex molecules.

5. Medicinal Chemistry

- Application Summary: The hydroxyl group (OH) on the second position of the naphthalene ring can be further functionalized to create potential new drug candidates.

- Methods of Application: Research in this area would require further investigation into the specific biological properties of the resulting molecules.

6. Organic Synthesis

- Application Summary: The presence of a fluoro atom on the naphthalene ring suggests potential applications in organic synthesis as a versatile building block for the creation of more complex molecules.

Safety And Hazards

Propriétés

IUPAC Name |

6-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTKHYLSWWAPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611330 | |

| Record name | 6-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoronaphthalen-2-OL | |

CAS RN |

13101-83-2 | |

| Record name | 6-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

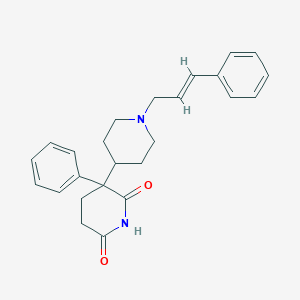

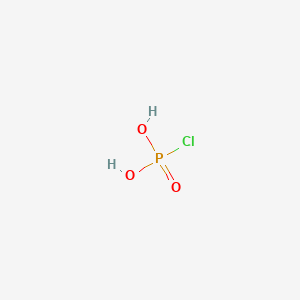

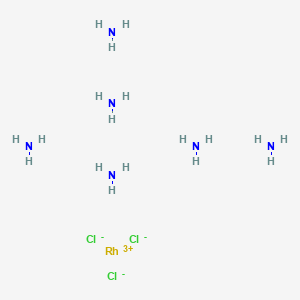

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)

![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)